molecular formula C20H16N2O4 B11951474 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide CAS No. 853351-21-0

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide

Cat. No.: B11951474
CAS No.: 853351-21-0
M. Wt: 348.4 g/mol
InChI Key: VEHXHXFLQIERPJ-PKNBQFBNSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a synthetic organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Nitration: The furan ring is then nitrated using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitrophenyl group.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an appropriate acrylate and an amine, in this case, m-toluidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated furans.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in the study of biological systems and pathways.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the acrylamide moiety might form covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide: Similar structure with a different position of the nitro group.

    3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide: Similar structure with a different position of the methyl group.

Uniqueness

The unique combination of the nitrophenyl group, furan ring, and acrylamide moiety in 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide provides distinct chemical and physical properties that can be exploited in various applications. Its specific substitution pattern may offer advantages in terms of reactivity and selectivity in chemical reactions.

Properties

CAS No.

853351-21-0

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b11-9+

InChI Key

VEHXHXFLQIERPJ-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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